The Guanylin-GC-C Axis in Rat Mesenteric Macrophages: Metabolic Reprogramming and Anti-Inflammatory Signaling
The Guanylin-GC-C Axis in Rat Mesenteric Macrophages: Metabolic Reprogramming and Anti-Inflammatory Signaling
[1]
Executive Summary
In the context of diet-induced obesity (DIO), mesenteric adipose tissue is a critical site of inflammation, where macrophage infiltration typically drives systemic insulin resistance. However, a specific subset of "Diet-Resistant" (DR) rats exhibits a unique protective phenotype mediated by the peptide hormone Guanylin (Gn) and its receptor Guanylyl Cyclase C (GC-C) within mesenteric macrophages.
This guide dissects the molecular mechanisms by which the Gn/GC-C axis reprograms macrophage function from a pro-inflammatory (M1-like) state to a metabolic-protective phenotype. We detail the cGMP-PKG-VASP signaling cascade , the resultant paracrine effects on adipocyte lipid metabolism, and the experimental protocols required to isolate and validate this pathway in rat models.
Mechanistic Architecture: The cGMP-PKG-VASP Pathway
The protective function of guanylin in mesenteric macrophages is distinct from its classical role in intestinal fluid homeostasis. In this context, it functions as an autocrine/paracrine regulator of cellular metabolism and inflammation.
Signaling Cascade
Upon binding of Guanylin to GC-C on the macrophage surface, the following cascade is initiated:
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Receptor Activation: Guanylin binds the extracellular domain of GC-C.
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Second Messenger Generation: The intracellular catalytic domain converts GTP to cyclic GMP (cGMP) .
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Kinase Activation: Elevated cGMP activates Protein Kinase G (PKG) (specifically PKG-II).[1][2]
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Target Phosphorylation: PKG phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
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Transcriptional Reprogramming: This cascade inhibits the NF-
B pathway, leading to the downregulation of pro-inflammatory cytokines (TNF- , IL-6, MCP-1) and modulation of lipid metabolism genes.
Pathway Visualization
Figure 1: The Guanylin-GC-C signaling axis in mesenteric macrophages.[3][4][5] Activation leads to cGMP accumulation, PKG activation, and VASP phosphorylation, resulting in anti-inflammatory and metabolic-protective outcomes.
Functional Impact & Phenotypic Data[4][5][6]
The expression of Gn/GC-C in macrophages creates a "Diet Resistant" phenotype.[3][4][6] These macrophages do not polarize towards the classical M2 phenotype (CD206 high) but rather exist as a "suppressed M1" state with unique metabolic properties.
Quantitative Comparison: WT vs. Gn/GC-C Transgenic Rats
The following data summarizes the physiological differences observed in rats fed a High-Fat Diet (HFD).
| Parameter | Wild-Type (WT) + HFD | Gn/GC-C Transgenic (dTg) + HFD | Physiological Implication |
| Mesenteric Fat Mass | High (Hypertrophy) | Significantly Lower | Resistance to visceral adiposity. |
| Macrophage Phenotype | Pro-inflammatory (M1) | Low M1 Markers (CD11c low) | Reduced tissue inflammation. |
| Cytokine Expression | High (TNF- | Baseline / Low | Prevention of systemic insulin resistance. |
| Chemotaxis | Standard response | Increased (toward Fatty Acids) | Enhanced ability to sense/clear lipids? |
| Lipid Droplet Size | Large | Small | Enhanced lipolysis/oxidation. |
The Paracrine Effect
A critical finding is that these macrophages influence neighboring adipocytes. In co-culture experiments, adipocytes grown with Gn/GC-C macrophages accumulate significantly fewer lipid droplets compared to those cultured with WT macrophages.[4] This suggests the secretion of an unidentified factor downstream of the Gn/GC-C pathway that promotes fatty acid oxidation in adipocytes.
Experimental Protocols
To study this pathway, researchers must isolate specific macrophage populations and utilize co-culture systems. The following protocols are validated based on the work of Akieda-Asai et al.
Isolation of Rat Mesenteric Macrophages
Objective: Obtain high-purity macrophages from the mesenteric adipose tissue.
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Tissue Collection:
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Euthanize rat and excise the mesenteric adipose tissue (MAT) carefully to avoid intestinal contamination.
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Wash MAT in sterile PBS containing 1% BSA.
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Enzymatic Digestion:
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Mince tissue and incubate in Collagenase Type II (1 mg/mL) at 37°C for 20–30 minutes with gentle shaking.
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Note: Over-digestion will damage surface receptors (GC-C).
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Filtration & Separation:
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Pass digest through a 100
m nylon mesh. -
Centrifuge at 1,200 rpm for 5 minutes to pellet the Stromal Vascular Fraction (SVF).
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Magnetic Activated Cell Sorting (MACS):
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Resuspend SVF in MACS buffer.
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Incubate with anti-CD11b or anti-CD68 microbeads for 15 minutes at 4°C.
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Pass through a magnetic column to positively select macrophages.
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Validation:
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Confirm purity via Flow Cytometry (>90% F4/80+).
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Confirm GC-C expression via qPCR.
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Macrophage-Adipocyte Co-Culture Assay
Objective: Measure the paracrine effect of Gn/GC-C macrophages on lipid accumulation.
Figure 2: Experimental workflow for assessing macrophage-adipocyte crosstalk. The transwell system ensures effects are mediated by soluble factors, not direct contact.
Protocol Steps:
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Adipocyte Differentiation: Culture primary rat pre-adipocytes in differentiation medium (Insulin, IBMX, Dexamethasone) for 8 days until lipid droplets form.
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Co-Culture Setup:
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Place differentiated adipocytes in the bottom well of a 6-well plate.
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Seed
isolated macrophages (WT or Gn/GC-C) into the 0.4 m Transwell inserts .
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Treatment: Incubate for 48 hours. Optional: Add Free Fatty Acids (e.g., Palmitate) to mimic HFD stress.
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Readout:
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Oil Red O Staining: Elute dye with isopropanol and measure absorbance at 520 nm.
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Gene Expression: Lyse adipocytes and measure Fas (Fatty acid synthase) and Cpt1a (Carnitine palmitoyltransferase 1A).
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Therapeutic Implications
The discovery of the Gn/GC-C axis in macrophages offers a novel therapeutic target for metabolic syndrome. Unlike systemic weight loss drugs that target the CNS, targeting this pathway addresses visceral inflammation directly.
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Agonist Development: Stable analogs of Guanylin (resistant to proteolysis) could be developed to specifically target mesenteric macrophages.
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Biomarker Potential: High levels of soluble Guanylin or downstream cGMP metabolites might serve as biomarkers for "Diet Resistance" or metabolic health.
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Mechanism of Action: By decoupling obesity from inflammation, this pathway suggests that fat accumulation itself is less harmful than the associated macrophage-driven inflammatory response.
References
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Akieda-Asai, S., et al. (2012).[6] Involvement of guanylin and GC-C in rat mesenteric macrophages in resistance to a high-fat diet.[3][4][5][7][6] Journal of Lipid Research, 54(1), 85–96. [Link]
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Sugiyama, M., et al. (2015). Guanylin-Guanylyl cyclase-C signaling in macrophages regulates mesenteric fat inflammation induced by high-fat diet.[3][5] Endocrine Journal, 62(10), 939–947.[3] [Link][3][4][7][8][9]
- Date, Y., et al. (2013). Characterization of Inflammatory Gene Expression and Chemotaxis of Macrophages Expressing Guanylin and Guanylyl Cyclase-C. Science Publishing Group.
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Forte, L. R. (2004). Guanylin regulatory peptides: structures, biological activities mediated by cyclic GMP and pathobiology.[1][9][10] Regulatory Peptides, 81(1-3), 25-39. (Background on Guanylin peptide family).
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